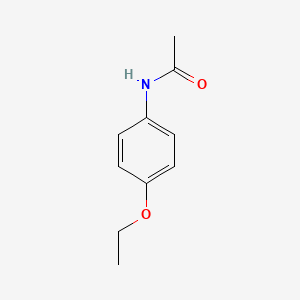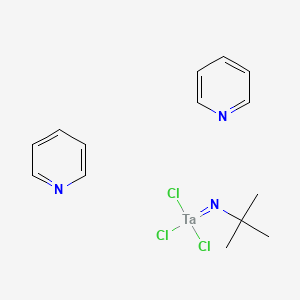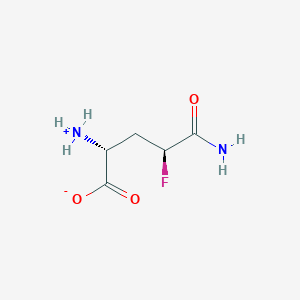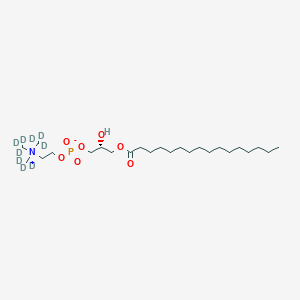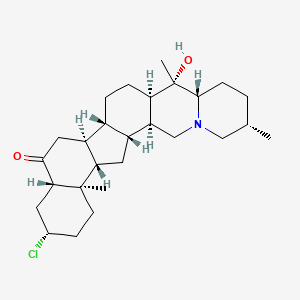
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol (1,2-O-CHP-D-MI) is a cyclic sugar derivative of myo-inositol, a naturally occurring six-carbon cyclic sugar alcohol. It is a small molecule that has been studied for its potential in a variety of applications, including as an anti-inflammatory agent, an antioxidant, and an anticancer agent.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol can be achieved through a multi-step process involving the protection and deprotection of specific functional groups on inositol. The key steps include protection of the hydroxyl groups, formation of the cyclohexylidene ring, and selective deprotection of the desired hydroxyl groups to yield the final product.
Starting Materials
D-myo-inositol, cyclohexene, phenylmethyl chloride, tetrahydrofuran, diethyl ether, potassium carbonate, acetic anhydride, methanol, sodium borohydride, acetic acid, hydrochloric acid
Reaction
Protection of inositol hydroxyl groups with acetic anhydride and potassium carbonate in tetrahydrofuran, Formation of cyclohexylidene ring by reaction with cyclohexene in diethyl ether with catalytic amounts of p-toluenesulfonic acid, Selective deprotection of the desired hydroxyl groups with methanol and hydrochloric acid, Reaction with phenylmethyl chloride in the presence of sodium borohydride to introduce the phenylmethyl group, Final deprotection with acetic acid to yield 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol
Scientific Research Applications
1,2-O-CHP-D-MI has been studied for its potential in a variety of applications, including as an anti-inflammatory agent, an antioxidant, and an anticancer agent. It has been shown to have anti-inflammatory and antioxidant properties in animal models, and to have potential as an anticancer agent in cell culture models. In addition, 1,2-O-CHP-D-MI has been studied for its potential to inhibit the growth of bacteria and fungi.
Mechanism Of Action
The mechanism of action of 1,2-O-CHP-D-MI is not fully understood. It is thought to act primarily as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, 1,2-O-CHP-D-MI has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase.
Biochemical And Physiological Effects
1,2-O-CHP-D-MI has been shown to have anti-inflammatory and antioxidant properties in animal models. It has been shown to reduce inflammation and oxidative stress in rats and mice, and to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 1,2-O-CHP-D-MI has been shown to have potential as an anticancer agent in cell culture models, and to inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of 1,2-O-CHP-D-MI for laboratory experiments include its low cost, ease of synthesis, and its potential for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, the mechanism of action of 1,2-O-CHP-D-MI is not fully understood, and the effects of long-term use have not been studied. In addition, the effects of 1,2-O-CHP-D-MI may vary depending on the concentration and type of cell culture used.
Future Directions
1,2-O-CHP-D-MI has potential for a variety of applications, and there are a number of future directions that could be explored. These include further research into the mechanism of action of 1,2-O-CHP-D-MI, as well as studies of its effects on different types of cells and organisms. In addition, further research could be conducted into the potential of 1,2-O-CHP-D-MI as an anticancer agent, as well as its potential for use in the treatment of other diseases. Finally, further research could be conducted into the safety and efficacy of 1,2-O-CHP-D-MI for long-term use.
properties
CAS RN |
116839-47-5 |
|---|---|
Product Name |
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol |
Molecular Formula |
C₁₉H₂₆O₆ |
Molecular Weight |
350.41 |
synonyms |
Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-Inositol Deriv. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




